2-Bromo-4,6-bis(trifluoromethyl)benzyl bromide

CAS No.: 1807224-31-2

Cat. No.: VC2973162

Molecular Formula: C9H4Br2F6

Molecular Weight: 385.93 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1807224-31-2 |

|---|---|

| Molecular Formula | C9H4Br2F6 |

| Molecular Weight | 385.93 g/mol |

| IUPAC Name | 1-bromo-2-(bromomethyl)-3,5-bis(trifluoromethyl)benzene |

| Standard InChI | InChI=1S/C9H4Br2F6/c10-3-5-6(9(15,16)17)1-4(2-7(5)11)8(12,13)14/h1-2H,3H2 |

| Standard InChI Key | PPWBISYJKDXSJP-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1C(F)(F)F)CBr)Br)C(F)(F)F |

| Canonical SMILES | C1=C(C=C(C(=C1C(F)(F)F)CBr)Br)C(F)(F)F |

Introduction

Basic Properties and Structure

Molecular Information

2-Bromo-4,6-bis(trifluoromethyl)benzyl bromide is a halogenated aromatic compound with the following fundamental characteristics:

| Property | Value |

|---|---|

| CAS Number | 1807224-31-2 |

| Molecular Formula | C₉H₄Br₂F₆ |

| Molecular Weight | 385.93 g/mol |

| IUPAC Name | 1-bromo-2-(bromomethyl)-3,5-bis(trifluoromethyl)benzene |

| InChI Key | PPWBISYJKDXSJP-UHFFFAOYSA-N |

| MDL Number | MFCD28728005 |

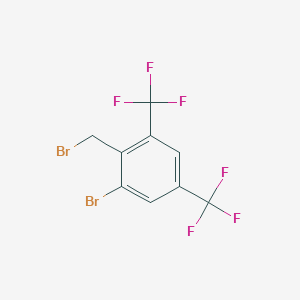

The compound features a benzene ring substituted with two trifluoromethyl groups at positions 4 and 6, one bromine atom at position 1, and a bromomethyl group at position 2 .

Physical Properties

The physical properties of 2-Bromo-4,6-bis(trifluoromethyl)benzyl bromide are important for its handling, storage, and applications:

| Property | Value |

|---|---|

| Physical Form | Liquid |

| Storage Temperature | Ambient |

| Purity (Commercial) | 97% |

Unlike some structurally related compounds like 4-(trifluoromethyl)benzyl bromide which has a melting point of 29-33°C, 2-Bromo-4,6-bis(trifluoromethyl)benzyl bromide remains in liquid form at room temperature .

Structural Characteristics

The compound's structure features several key elements that contribute to its unique chemical behavior:

-

A benzene core with multiple substituents

-

Two trifluoromethyl (CF₃) groups at positions 4 and 6, which are strongly electron-withdrawing

-

A bromo substituent at position 2 on the aromatic ring

-

A bromomethyl (CH₂Br) group also at position 2

This arrangement of electron-withdrawing groups creates an electronically deficient aromatic system with distinctive reactivity patterns.

Synthesis and Preparation

Reaction Conditions

Based on the synthesis of related compounds, such as 3,5-bis(trifluoromethyl)benzyl bromide, potential reaction conditions for the preparation of 2-Bromo-4,6-bis(trifluoromethyl)benzyl bromide might include:

| Parameter | Typical Conditions |

|---|---|

| Brominating Agents | Bromine, HBr, PBr₃, NBS |

| Solvents | Dichloromethane, THF, DMF |

| Catalysts | Lewis acids (if needed) |

| Temperature | 0-100°C (depending on specific method) |

| Reaction Time | Several hours to overnight |

For similar compounds like 3,5-bis(trifluoromethyl)benzyl bromide, reported yields have been as high as 99.1% under optimized conditions using concentrated HBr and H₂SO₄ .

Chemical Reactivity

Electronic Properties

The electronic properties of 2-Bromo-4,6-bis(trifluoromethyl)benzyl bromide are significantly influenced by its multiple electron-withdrawing groups:

-

The two trifluoromethyl groups strongly withdraw electron density from the aromatic ring through inductive effects

-

The bromine substituent on the ring contributes both inductive and resonance effects

-

The bromomethyl group provides a reactive benzylic position that is further activated by the electron-withdrawing nature of the ring substituents

These electronic characteristics make the compound particularly reactive in nucleophilic substitution reactions, especially at the benzylic position.

Common Reactions

2-Bromo-4,6-bis(trifluoromethyl)benzyl bromide can participate in several types of reactions:

-

Nucleophilic Substitution Reactions: The benzylic bromide is susceptible to SN2 reactions with various nucleophiles, including:

-

Metal-Catalyzed Cross-Coupling Reactions: Both the aryl and benzylic bromides can participate in:

-

Metallation Reactions: Formation of organometallic reagents through:

Reaction Mechanisms

The reactivity of 2-Bromo-4,6-bis(trifluoromethyl)benzyl bromide is governed by several mechanisms:

-

SN2 Mechanism at Benzylic Position: The benzylic bromide readily undergoes nucleophilic substitution, facilitated by the electron-withdrawing substituents that stabilize the transition state.

-

Oxidative Addition in Cross-Coupling: Both bromide groups can participate in oxidative addition to transition metal catalysts, though the benzylic bromide is typically more reactive.

-

Free Radical Reactions: The compound can participate in radical-mediated processes, particularly at the benzylic position.

Applications

Organic Synthesis

2-Bromo-4,6-bis(trifluoromethyl)benzyl bromide serves as a valuable building block in organic synthesis:

-

Introduction of Trifluoromethylated Benzyl Groups: The compound provides a means to introduce a highly fluorinated benzyl moiety into target molecules.

-

Synthesis of Functionalized Heterocycles: Used in the preparation of nitrogen and oxygen heterocycles containing the bis(trifluoromethyl)phenyl moiety.

-

Cross-Coupling Chemistry: Both bromide functionalities allow for sequential or selective cross-coupling reactions to build complex molecular architectures .

Medicinal Chemistry

The unique electronic and steric properties of 2-Bromo-4,6-bis(trifluoromethyl)benzyl bromide make it valuable in medicinal chemistry:

-

Fluorine-Enriched Pharmaceuticals: Trifluoromethyl groups are common in pharmaceuticals due to their ability to enhance metabolic stability, lipophilicity, and binding selectivity.

-

Biological Applications: The compound and its derivatives potentially exhibit:

-

Antimicrobial activities

-

Anticancer properties

-

Other biological effects mediated by the unique electronic properties of the fluorinated aromatic system

-

-

Probe Development: Fluorinated compounds are valuable in developing chemical probes for biological systems due to their distinctive spectroscopic properties.

Research Applications

In research settings, 2-Bromo-4,6-bis(trifluoromethyl)benzyl bromide finds application in:

-

Material Science: Precursor for fluorinated materials with unique properties.

-

Organometallic Chemistry: Study of metal complexes with fluorinated ligands.

-

Reaction Development: Model substrate for developing new synthetic methodologies, particularly those involving C-F bonds and selective functionalization.

| Parameter | Recommendation |

|---|---|

| Storage Temperature | Ambient |

| Sensitivity | Possible moisture sensitivity due to reactive bromides |

| Stability | Generally stable under standard conditions |

| Container | Tightly sealed to prevent degradation |

Long-term storage should account for the potential light sensitivity common to benzylic halides .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume